N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide
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Overview
Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide is a chemical compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound has a molecular formula of C16H12N4O2 and a molecular weight of 292.298 g/mol.
Mechanism of Action
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide is the thyroid hormone receptor β (THR-β) located in the liver . The thyroid hormone receptor β plays a crucial role in regulating lipid levels in the body .
Mode of Action
This compound interacts with the thyroid hormone receptor β, leading to changes in lipid levels. It has been identified as significantly more selective for thyroid hormone receptor β than earlier analogues .
Biochemical Pathways
The interaction of this compound with the thyroid hormone receptor β affects the biochemical pathways related to lipid metabolism. This interaction leads to beneficial effects on lipid levels, primarily due to its action at the thyroid hormone receptor β in the liver .
Result of Action
The result of this compound’s action is a decrease in low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) levels . This is achieved through its interaction with the thyroid hormone receptor β in the liver .
Preparation Methods
The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide involves several steps. One common synthetic route includes the condensation of 2-aminopyridine with 2-bromo-1-(6-oxo-1,6-dihydropyridazin-3-yl)benzene under specific reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the picolinamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide can be compared with other similar compounds such as:
2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: This compound is also a pyridazinone derivative and has shown selective activity towards thyroid hormone receptor β.
3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile: Another pyridazinone derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15-9-8-13(19-20-15)11-5-1-2-6-12(11)18-16(22)14-7-3-4-10-17-14/h1-10H,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLLNYSRISNESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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